(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in scientific research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO is involved in a variety of cellular processes, including the regulation of cholesterol transport, mitochondrial respiration, and apoptosis. DPA-714 has been found to have a high affinity for TSPO, making it a useful tool for studying the role of TSPO in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Patel, Agravat, and Shaikh (2011) synthesized a range of pyridine derivatives, including compounds similar in structure to "(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone," showing variable and modest antimicrobial activity against bacteria and fungi. The synthesis involved amino substituted benzothiazoles and chloropyridine carboxylic acids, leading to the development of amide derivatives with potential antimicrobial applications Patel, Agravat, & Shaikh, 2011.
Antitumoral Activities
- Hemming, Chambers, Jamshaid, and O’Gorman (2014) explored the intramolecular azide to alkene cycloadditions for constructing pyrrolo[1,4]benzodiazepines, pyrrolo[1,2,5]benzothiadiazepines, and azetidino[1,4]benzodiazepines. These compounds, including structures related to the compound of interest, showed promise as potent antitumoral antibiotics, highlighting the potential application of such derivatives in cancer research Hemming, Chambers, Jamshaid, & O’Gorman, 2014.
Enzyme Inhibition for Disease Treatment
- A series of 4-substituted proline amides, closely related to "this compound," was evaluated as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. The compound "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)piperazin-1-yl)-pyrrolidin-2-yl]-methanone" emerged as a potent and selective compound with high oral bioavailability, suggesting the importance of such derivatives in developing new treatments for diabetes Ammirati et al., 2009.
Eigenschaften
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2/c21-16-5-4-14(11-17(16)22)19(27)26-12-15(13-26)20(28)25-9-7-24(8-10-25)18-3-1-2-6-23-18/h1-6,11,15H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCIZGHJRZADIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.